Cas no 2413875-45-1 (1-(Bromomethyl)-1-(1,1-difluoroethyl)cyclobutane)

1-(Bromomethyl)-1-(1,1-difluoroethyl)cyclobutane 化学的及び物理的性質
名前と識別子
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- 2413875-45-1
- EN300-7563739
- 1-(Bromomethyl)-1-(1,1-difluoroethyl)cyclobutane
-
- インチ: 1S/C7H11BrF2/c1-6(9,10)7(5-8)3-2-4-7/h2-5H2,1H3
- InChIKey: IUEQDWMXGHNEKA-UHFFFAOYSA-N
- ほほえんだ: BrCC1(C(C)(F)F)CCC1
計算された属性
- せいみつぶんしりょう: 212.00122g/mol
- どういたいしつりょう: 212.00122g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
1-(Bromomethyl)-1-(1,1-difluoroethyl)cyclobutane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7563739-5.0g |
1-(bromomethyl)-1-(1,1-difluoroethyl)cyclobutane |
2413875-45-1 | 95.0% | 5.0g |
$2816.0 | 2025-02-24 | |
1PlusChem | 1P028UUA-500mg |
1-(bromomethyl)-1-(1,1-difluoroethyl)cyclobutane |
2413875-45-1 | 95% | 500mg |
$999.00 | 2024-05-22 | |
1PlusChem | 1P028UUA-100mg |
1-(bromomethyl)-1-(1,1-difluoroethyl)cyclobutane |
2413875-45-1 | 95% | 100mg |
$479.00 | 2024-05-22 | |
1PlusChem | 1P028UUA-10g |
1-(bromomethyl)-1-(1,1-difluoroethyl)cyclobutane |
2413875-45-1 | 95% | 10g |
$5224.00 | 2024-05-22 | |
1PlusChem | 1P028UUA-1g |
1-(bromomethyl)-1-(1,1-difluoroethyl)cyclobutane |
2413875-45-1 | 95% | 1g |
$1262.00 | 2024-05-22 | |
Enamine | EN300-7563739-0.25g |
1-(bromomethyl)-1-(1,1-difluoroethyl)cyclobutane |
2413875-45-1 | 95.0% | 0.25g |
$481.0 | 2025-02-24 | |
Enamine | EN300-7563739-0.05g |
1-(bromomethyl)-1-(1,1-difluoroethyl)cyclobutane |
2413875-45-1 | 95.0% | 0.05g |
$226.0 | 2025-02-24 | |
Enamine | EN300-7563739-0.5g |
1-(bromomethyl)-1-(1,1-difluoroethyl)cyclobutane |
2413875-45-1 | 95.0% | 0.5g |
$758.0 | 2025-02-24 | |
1PlusChem | 1P028UUA-2.5g |
1-(bromomethyl)-1-(1,1-difluoroethyl)cyclobutane |
2413875-45-1 | 95% | 2.5g |
$2414.00 | 2024-05-22 | |
1PlusChem | 1P028UUA-50mg |
1-(bromomethyl)-1-(1,1-difluoroethyl)cyclobutane |
2413875-45-1 | 95% | 50mg |
$332.00 | 2024-05-22 |
1-(Bromomethyl)-1-(1,1-difluoroethyl)cyclobutane 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
1-(Bromomethyl)-1-(1,1-difluoroethyl)cyclobutaneに関する追加情報
Introduction to 1-(Bromomethyl)-1-(1,1-difluoroethyl)cyclobutane (CAS No. 2413875-45-1)
1-(Bromomethyl)-1-(1,1-difluoroethyl)cyclobutane is a unique organic compound with the CAS registry number 2413875-45-1. This compound belongs to the class of cyclobutanes, which are known for their strained ring structure and reactivity. The molecule features a bromomethyl group and a 1,1-difluoroethyl group attached to the cyclobutane ring, making it a valuable intermediate in organic synthesis and a subject of interest in various chemical research fields.
The structure of cyclobutane itself is characterized by its four-membered ring, which introduces significant angle strain due to the tetrahedral geometry of carbon atoms. This strain makes cyclobutanes highly reactive compared to their larger cyclic counterparts, such as cyclopentane or cyclohexane. The addition of substituents like bromomethyl (-CH2Br) and 1,1-difluoroethyl (-CF2CH3) groups further modifies the electronic and steric properties of the molecule. These substituents can influence the compound's reactivity, stability, and potential applications in chemical synthesis.
Recent studies have highlighted the importance of brominated compounds in various industrial and pharmaceutical applications. The presence of a bromine atom in bromomethyl group introduces electrophilic character to the molecule, making it a suitable candidate for nucleophilic substitution reactions. Similarly, the difluoroethyl group contributes to the molecule's fluorinated nature, which is often associated with enhanced stability and bioavailability in drug design.
One of the key areas where cyclobutane derivatives have shown promise is in medicinal chemistry. The strained ring structure can be exploited to design molecules with specific pharmacokinetic properties. For instance, fluorinated compounds are increasingly being used in drug development due to their ability to modulate drug-receptor interactions without significantly altering the molecular framework. The combination of bromine and fluorine substituents in this compound makes it a versatile building block for synthesizing bioactive molecules.
In terms of synthesis, cyclobutanes can be prepared through various methods, including thermal cyclization of dienes or via transition-metal-catalyzed reactions. The specific synthesis of 1-(Bromomethyl)-1-(1,1-difluoroethyl)cyclobutane involves precise control over reaction conditions to ensure regioselectivity and yield optimization. Recent advancements in catalytic methods have enabled more efficient pathways for constructing such complex molecules.
The application of this compound extends beyond pharmaceuticals. Its unique electronic properties make it a potential candidate for materials science applications, such as in the development of advanced polymers or electronic materials. Additionally, its role as an intermediate in organic synthesis has been explored in recent research studies.
From an environmental perspective, understanding the degradation pathways and toxicity profiles of such compounds is crucial for their safe handling and disposal. Recent studies have focused on assessing the environmental impact of fluorinated and brominated compounds, emphasizing the need for sustainable synthetic practices.
In conclusion, cyclobutane derivatives, particularly those with halogenated substituents like bromomethyl and difluoroethyl, continue to be an area of active research due to their diverse applications and unique chemical properties. As new synthetic methodologies emerge and our understanding of these compounds deepens, they are expected to play an even more significant role in advancing both academic research and industrial applications.
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